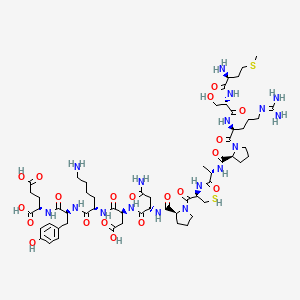

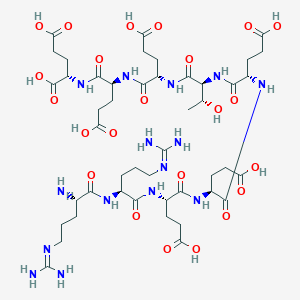

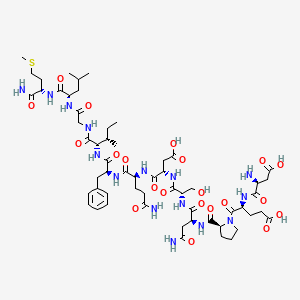

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH is a peptide that has gained significant attention in scientific research due to its various biochemical and physiological effects. This peptide is synthesized using a unique method and has been used in several scientific studies to understand its mechanism of action and potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Primary Structure in Histocompatibility Antigens

- The sequence H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH is structurally similar to segments found in murine major histocompatibility complex alloantigens, particularly in the H-2Kb glycoprotein. These sequences have been studied to understand the primary structure and functional characteristics of histocompatibility antigens, which play a crucial role in immune response and organ transplantation compatibility (Uehara et al., 1980).

Human Chorionic Gonadotropin Studies

- Research on human chorionic gonadotropin (hCG), a hormone critical in pregnancy, has identified sequences resembling H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH. These studies contribute to our understanding of reproductive biology and the molecular structure of hCG (Morgan et al., 1975).

Insights into Skeletal Muscle Function

- Studies of sarcine adenylate kinase from skeletal muscle, which is essential in cellular energy metabolism, have revealed sequences akin to H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH. This research contributes to our understanding of muscle physiology and energy metabolism (Heil et al., 1974).

Development of Potent Ligands in Thrombin Receptors

- The development of thrombin receptor ligands with sequences similar to H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH has implications in cardiovascular research, particularly in understanding blood coagulation and developing new therapeutic agents (Feng et al., 1995).

Neuropeptide Research in Silkworms

- Research into pheromone-biosynthesis-activating neuropeptides in silkworms, which include sequences resembling H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH, provides insights into insect biology and the mechanisms of pheromone production (Kitamura et al., 1989).

Application in Growth Hormone Research

- Sequences similar to H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH have been found in growth hormone-releasing factors isolated from human tumors, contributing to our understanding of hormonal regulation and potential treatments for hormonal imbalances (Guillemin et al., 1982).

Understanding Enzyme Structure and Function

- Studies on enzymes like alanyl aminopeptidase and thioredoxin, which include sequences resembling H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH, provide valuable insights into enzymatic functions and potential therapeutic uses (Yamamoto et al., 1998), (Gleason et al., 1985).

Eigenschaften

IUPAC Name |

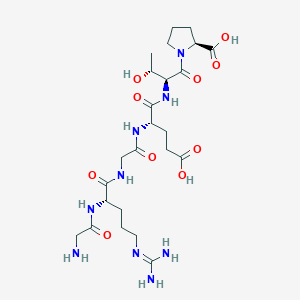

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H91N17O20S2/c1-29(65-53(90)41-10-6-21-74(41)55(92)34(9-5-20-64-58(62)63)67-52(89)39(27-76)72-47(84)32(60)18-23-97-2)46(83)73-40(28-96)56(93)75-22-7-11-42(75)54(91)71-37(25-43(61)78)50(87)70-38(26-45(81)82)51(88)66-33(8-3-4-19-59)48(85)69-36(24-30-12-14-31(77)15-13-30)49(86)68-35(57(94)95)16-17-44(79)80/h12-15,29,32-42,76-77,96H,3-11,16-28,59-60H2,1-2H3,(H2,61,78)(H,65,90)(H,66,88)(H,67,89)(H,68,86)(H,69,85)(H,70,87)(H,71,91)(H,72,84)(H,73,83)(H,79,80)(H,81,82)(H,94,95)(H4,62,63,64)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEYOQGUZFFDDP-CALNTKBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H91N17O20S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 24868226 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3028387.png)